N-[2,5-dioxo-1-(pyridin-3-ylmethyl)-4-(trifluoromethyl)imidazolidin-4-yl]-4-fluorobenzamide
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Overview
Description
N-[2,5-DIOXO-1-(3-PYRIDINYLMETHYL)-4-(TRIFLUOROMETHYL)-4-IMIDAZOLIDINYL]-4-FLUOROBENZAMIDE is a complex organic compound with a molecular formula of C14H13F3N4O3 . This compound is characterized by its unique structure, which includes a trifluoromethyl group, a pyridinylmethyl group, and an imidazolidinyl ring. It is often used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of N-[2,5-DIOXO-1-(3-PYRIDINYLMETHYL)-4-(TRIFLUOROMETHYL)-4-IMIDAZOLIDINYL]-4-FLUOROBENZAMIDE involves multiple steps. The synthetic route typically starts with the preparation of the imidazolidinyl ring, followed by the introduction of the trifluoromethyl and pyridinylmethyl groups. The final step involves the attachment of the fluorobenzamide moiety. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained .
Chemical Reactions Analysis
N-[2,5-DIOXO-1-(3-PYRIDINYLMETHYL)-4-(TRIFLUOROMETHYL)-4-IMIDAZOLIDINYL]-4-FLUOROBENZAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[2,5-DIOXO-1-(3-PYRIDINYLMETHYL)-4-(TRIFLUOROMETHYL)-4-IMIDAZOLIDINYL]-4-FLUOROBENZAMIDE is utilized in several scientific research fields:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2,5-DIOXO-1-(3-PYRIDINYLMETHYL)-4-(TRIFLUOROMETHYL)-4-IMIDAZOLIDINYL]-4-FLUOROBENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
N-[2,5-DIOXO-1-(3-PYRIDINYLMETHYL)-4-(TRIFLUOROMETHYL)-4-IMIDAZOLIDINYL]-4-FLUOROBENZAMIDE can be compared with other similar compounds, such as:
N-[2,5-DIOXO-1-(3-PYRIDINYLMETHYL)-4-(TRIFLUOROMETHYL)-4-IMIDAZOLIDINYL]CYCLOPROPANECARBOXAMIDE: This compound has a cyclopropanecarboxamide group instead of a fluorobenzamide moiety.
N-[2,5-DIOXO-1-(3-PYRIDINYLMETHYL)-4-(TRIFLUOROMETHYL)-4-IMIDAZOLIDINYL]-3-PHENYLPROPANAMIDE: This compound features a phenylpropanamide group.
These similar compounds share structural similarities but differ in their specific functional groups, leading to variations in their chemical properties and applications.
Properties
Molecular Formula |
C17H12F4N4O3 |
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Molecular Weight |
396.30 g/mol |
IUPAC Name |
N-[2,5-dioxo-1-(pyridin-3-ylmethyl)-4-(trifluoromethyl)imidazolidin-4-yl]-4-fluorobenzamide |
InChI |
InChI=1S/C17H12F4N4O3/c18-12-5-3-11(4-6-12)13(26)23-16(17(19,20)21)14(27)25(15(28)24-16)9-10-2-1-7-22-8-10/h1-8H,9H2,(H,23,26)(H,24,28) |
InChI Key |
XCPTWZHNABFJIO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)CN2C(=O)C(NC2=O)(C(F)(F)F)NC(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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